molecular formula C9H10O B1436296 4'-Methylacetophenone-D10 CAS No. 358730-83-3

4'-Methylacetophenone-D10

Cat. No. B1436296
M. Wt: 144.24 g/mol
InChI Key: GNKZMNRKLCTJAY-ZGYYUIRESA-N
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Patent
US07087630B2

Procedure details

The title compound was prepared from dimethyloxalate (47.24 g, 400 mmol) and 4′-methylacetophenone (26.84 g, 200 mmol) using the procedure for Example 1d. Work-up and recrystallization provided the title compound as white needles (32.6 g, 74% yield). Mp 82–84° C. 1H NMR (300 MHz, CDCl3) δ 15.36 (br.s, 1H), 7.92 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.3 Hz, 2H), 7.08 (s, 1H), 3.96 (s, 3H), 2.46 (s, 3H). Mass spectrum (API-TIS) m/z 221 (MH+). Anal calcd. for C12H12O4: C, 65.45; H, 5.49. Found: C, 65.46; H, 5.53.
Quantity
47.24 g
Type
reactant
Reaction Step One
Quantity
26.84 g
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:8])[C:4]([O:6][CH3:7])=[O:5].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][CH:11]=1>>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH2:17][C:3](=[O:8])[C:4]([O:6][CH3:7])=[O:5])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
47.24 g
Type
reactant
Smiles
COC(C(=O)OC)=O
Name
Quantity
26.84 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallization

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CC(C(=O)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.